

Application Notes and Protocols for JH530

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Compound of Interest

Compound Name: JH530

Cat. No.: B15612189

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Introduction

JH530 is a potent small molecule inducer of methuosis, a non-apoptotic form of cell death characterized by the accumulation of large, fluid-filled vacuoles derived from macropinosomes. It has demonstrated significant anti-proliferative activity in triple-negative breast cancer (TNBC) cells, making it a valuable tool for cancer research and a potential lead compound for therapeutic development.^{[1][2]} These application notes provide detailed protocols for the preparation of **JH530** stock solutions and its application in cell-based assays.

Data Presentation

The following table summarizes the key chemical and physical properties of **JH530**.

Property	Value	Source
Molecular Formula	C ₂₂ H ₂₄ BrN ₇ O ₂ S	[2][3]
Molecular Weight	530.45 g/mol	[3]
CAS Number	2928616-74-2	[1][2]
Appearance	Crystalline solid	[4]
Storage Temperature	-20°C	[2]
Solubility in DMSO	15 mg/mL	MedChemExpress Datasheet

The following table provides recommended starting concentrations for in vitro experiments.

Application	Concentration Range	Incubation Time	Cell Type Example	Source
Induction of Methuosis	1 - 2 µM	24 hours	HCC1806 (TNBC)	[1]
Anti-proliferative Assays	0.5 - 1.5 µM	24 hours	TNBC cells	[1]

Experimental Protocols

1. Preparation of a 10 mM **JH530** Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of **JH530** in dimethyl sulfoxide (DMSO).

Materials:

- **JH530** powder
- Anhydrous dimethyl sulfoxide (DMSO)
- Sterile, amber microcentrifuge tubes or vials

- Calibrated analytical balance
- Vortex mixer
- Pipettors and sterile, filtered pipette tips

Procedure:

- **Equilibrate JH530 to Room Temperature:** Before opening, allow the vial of **JH530** powder to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of moisture, which can affect the stability of the compound.
- **Weighing JH530:** In a fume hood, carefully weigh out 5.30 mg of **JH530** powder using a calibrated analytical balance.
- **Dissolving in DMSO:** Add the weighed **JH530** powder to a sterile amber microcentrifuge tube. Using a calibrated pipette, add 1 mL of anhydrous DMSO to the tube.
- **Ensuring Complete Dissolution:** Tightly cap the tube and vortex thoroughly for several minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.
- **Aliquoting and Storage:** Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes. This minimizes freeze-thaw cycles.
- **Storage:** Store the aliquots at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage.

Note: DMSO is hygroscopic; use fresh, anhydrous DMSO to ensure the stability of the stock solution.

2. Protocol for Inducing Methuosis in Cultured Cells

This protocol provides a general guideline for treating cultured cells with **JH530** to induce methuosis.

Materials:

- Cultured cells of interest (e.g., HCC1806 TNBC cells)
- Complete cell culture medium
- 10 mM **JH530** stock solution in DMSO
- Phosphate-buffered saline (PBS)
- Cell culture plates or flasks
- Incubator (37°C, 5% CO₂)
- Microscope for observing cellular morphology

Procedure:

- **Cell Seeding:** Seed the cells in appropriate cell culture plates or flasks at a density that will allow for optimal growth during the experiment. Allow the cells to adhere and enter the logarithmic growth phase (typically 24 hours).
- **Preparation of Working Solution:** Prepare a working solution of **JH530** by diluting the 10 mM stock solution in complete cell culture medium to the desired final concentration (e.g., 1 µM or 2 µM). It is recommended to prepare a series of dilutions to determine the optimal concentration for your specific cell line.
 - Example for a 1 µM final concentration in 10 mL of medium: Add 1 µL of the 10 mM **JH530** stock solution to 10 mL of pre-warmed complete cell culture medium. Mix gently by inverting the tube.
- **Treatment of Cells:** Remove the existing culture medium from the cells and replace it with the medium containing the desired concentration of **JH530**. Include a vehicle control by treating a parallel set of cells with medium containing the same final concentration of DMSO as the **JH530**-treated cells.
- **Incubation:** Incubate the cells at 37°C in a 5% CO₂ incubator for the desired period (e.g., 24 hours).

- **Observation of Methuosis:** Observe the cells under a phase-contrast or bright-field microscope for characteristic morphological changes of methuosis, such as the appearance and accumulation of large intracellular vacuoles.
- **Downstream Analysis:** Following treatment, cells can be harvested for various downstream analyses, such as cell viability assays (e.g., MTT or CellTiter-Glo), protein expression analysis by Western blotting (e.g., for Rab7 and Lamp1), or flow cytometry.

Signaling Pathways and Experimental Workflows

JH530-Induced Methuosis Signaling Pathway

JH530, as an analog of DZ-514, is believed to induce methuosis through the activation of a specific signaling cascade. The diagram below illustrates the proposed pathway.

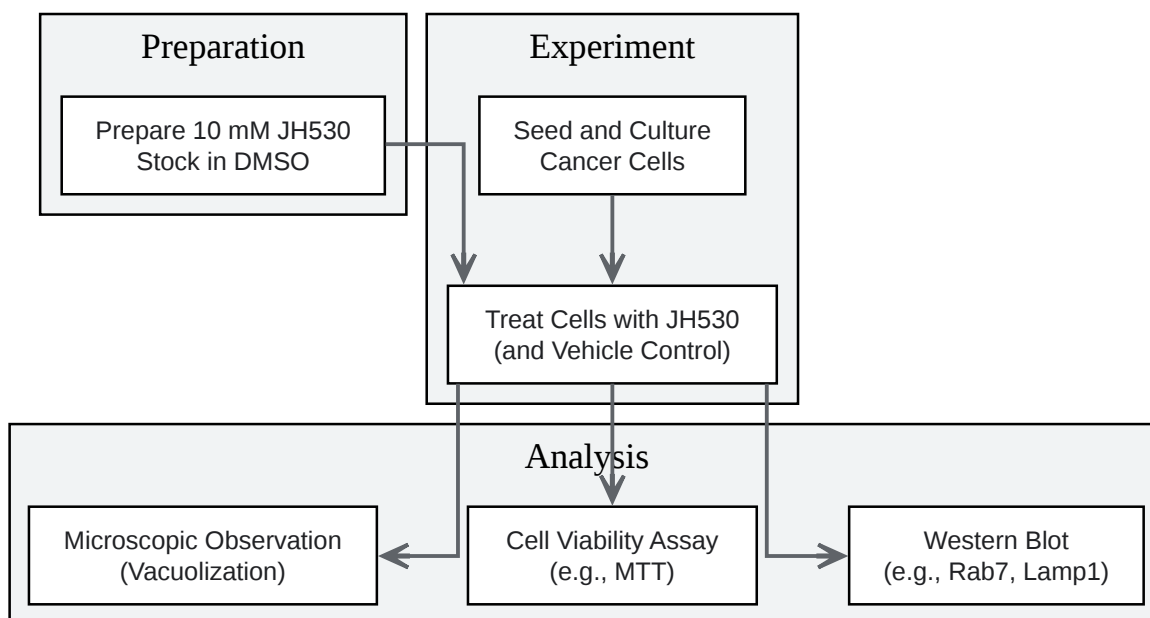


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Caption: Proposed signaling pathway of **JH530**-induced methuosis.

General Experimental Workflow for Studying **JH530**

The following diagram outlines a typical experimental workflow for investigating the effects of **JH530** on cancer cells.



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Caption: A standard workflow for in vitro analysis of **JH530**.

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